molecular formula C18H27N3O3 B2553278 1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine CAS No. 1923094-20-5

1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine

Cat. No.: B2553278
CAS No.: 1923094-20-5
M. Wt: 333.432
InChI Key: SUKUCJCJIHPOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine is a complex organic compound with the molecular formula C18H27N3O3. This compound is characterized by the presence of a piperazine ring substituted with a 2-methylphenyl group and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Properties

IUPAC Name

tert-butyl N-[2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-14-7-5-6-8-15(14)20-9-11-21(12-10-20)16(22)13-19-17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKUCJCJIHPOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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